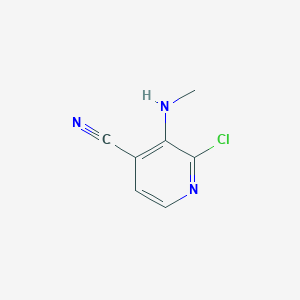
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound that features a quinoline moiety, a diphenylphosphino group, and a dihydrooxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized with a diphenylphosphino group. The final step involves the formation of the dihydrooxazole ring through cyclization reactions under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The diphenylphosphino group can participate in substitution reactions, leading to the formation of various phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various phosphine-substituted compounds .
Wissenschaftliche Forschungsanwendungen
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of (S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic complexes. These complexes facilitate various organic reactions by stabilizing transition states and lowering activation energies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diphenylphosphino)quinoline: Lacks the dihydrooxazole ring but shares the quinoline and diphenylphosphino groups.
4-Phenyl-4,5-dihydrooxazole: Lacks the quinoline and diphenylphosphino groups but contains the dihydrooxazole ring.
8-(Diphenylphosphino)quinoline: Similar structure but without the dihydrooxazole ring.
Uniqueness
(S)-2-(8-(Diphenylphosphino)quinolin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to the combination of its structural features, which confer specific electronic and steric properties. These properties make it particularly effective as a ligand in catalysis and as a potential therapeutic agent.
Eigenschaften
Molekularformel |
C30H23N2OP |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
diphenyl-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]quinolin-8-yl]phosphane |
InChI |
InChI=1S/C30H23N2OP/c1-4-11-22(12-5-1)27-21-33-30(32-27)26-20-19-23-13-10-18-28(29(23)31-26)34(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-20,27H,21H2/t27-/m1/s1 |
InChI-Schlüssel |
FYDFMZKMPZIZKS-HHHXNRCGSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C2=NC3=C(C=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)C6=CC=CC=C6 |
Kanonische SMILES |
C1C(N=C(O1)C2=NC3=C(C=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dichloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13672608.png)


![2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672634.png)
![2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)





